N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide is a complex organic compound that features a tetrahydroquinoline core, a benzoyl group, and a methoxyphenyl propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,2,3,4-tetrahydroquinoline, benzoyl chloride, and 4-methoxyphenylpropanoic acid.
Step 1 Formation of Benzoyl Derivative: The 1,2,3,4-tetrahydroquinoline is reacted with benzoyl chloride in the presence of a base like pyridine to form N-benzoyl-1,2,3,4-tetrahydroquinoline.
Step 2 Amide Formation: The benzoyl derivative is then coupled with 4-methoxyphenylpropanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Biology and Medicine
Pharmacological Studies: Due to its structural complexity, it can be investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Drug Development: It may serve as a lead compound for the development of new therapeutic agents.
Industry
Material Science: The compound could be explored for its properties in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide exerts its effects would depend on its specific application. In pharmacological contexts, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylpropanamide: Lacks the methoxy group on the phenyl ring.
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-hydroxyphenyl)propanamide: Contains a hydroxy group instead of a methoxy group.
Uniqueness
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s binding affinity to biological targets.
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-31-23-14-9-19(10-15-23)11-16-25(29)27-22-13-12-20-8-5-17-28(24(20)18-22)26(30)21-6-3-2-4-7-21/h2-4,6-7,9-10,12-15,18H,5,8,11,16-17H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKNPFXLGLBJSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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